Benzyl 4,4-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4,4-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 4-position of the piperidine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,4-difluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzyl 4,4-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate: Similar in structure but contains an amino group at the 3-position.
4,4-Difluoropiperidine hydrochloride: A simpler compound with significant pharmacological properties.
Uniqueness
Benzyl 4,4-difluoropiperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group.
Biological Activity
Benzyl 4,4-difluoropiperidine-1-carboxylate (BDFPC) is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and its implications in therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BDFPC.
BDFPC is characterized by the following chemical structure and properties:
- Molecular Formula : C13H15F2NO2
- Molecular Weight : 255.26 g/mol
- CAS Number : 155137-18-1
The compound features a piperidine ring with two fluorine atoms at the 4-position and a benzyl group attached to the nitrogen atom, which contributes to its unique pharmacological profile.
Research indicates that BDFPC acts primarily as a modulator of dopamine receptors, particularly the D4 receptor (D4R). The D4R is implicated in several neurological conditions, including Parkinson's disease and schizophrenia. The interaction of BDFPC with D4R has been shown to exhibit selective antagonistic properties, which may help mitigate symptoms associated with these disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the piperidine scaffold significantly influence the binding affinity and selectivity towards D4R. For instance, compounds with additional fluorine substitutions have demonstrated enhanced receptor binding capabilities compared to their non-fluorinated counterparts .
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of BDFPC on D4R. The compound exhibited a significant inhibition rate at concentrations as low as 10 µM, indicating its potential effectiveness as a therapeutic agent .
Table 1: Inhibitory Activity of BDFPC on D4R
Compound | Inhibition (%) at 10 µM | Selectivity (D4R vs. Other Subtypes) |
---|---|---|
This compound | >85% | >30-fold |
In Vivo Studies
In vivo studies have further supported the efficacy of BDFPC. Animal models treated with BDFPC showed reduced dyskinesia symptoms associated with L-DOPA therapy in Parkinson's disease models. The pharmacokinetic profile demonstrated adequate brain penetration, which is crucial for central nervous system activity .
Case Studies
- Parkinson's Disease Management : A study highlighted the use of BDFPC in managing L-DOPA induced dyskinesias in rodent models. The results indicated a notable reduction in abnormal movements without compromising the therapeutic effects of L-DOPA .
- Schizophrenia Treatment : Another case study explored the effects of BDFPC on behavioral models relevant to schizophrenia. The compound showed promise in reducing hyperactivity and improving cognitive deficits in treated subjects .
Properties
IUPAC Name |
benzyl 4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)6-8-16(9-7-13)12(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCSURVXXTYXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.